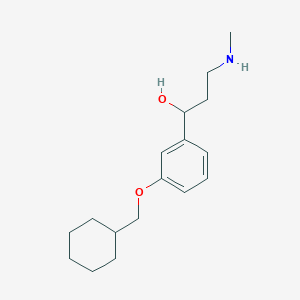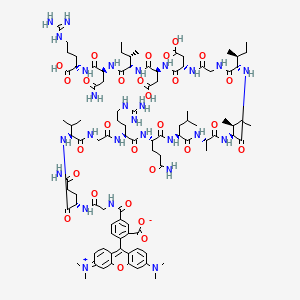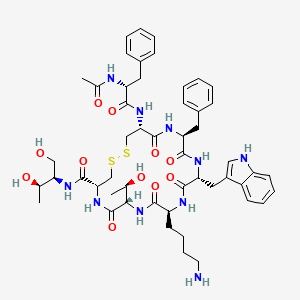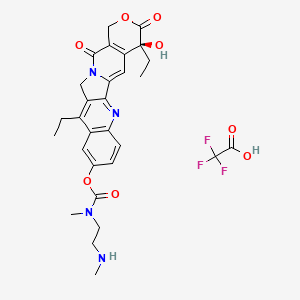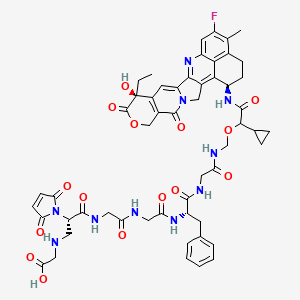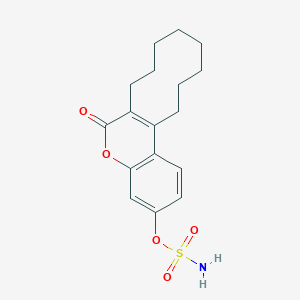
Steroid sulfatase-IN-8
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Steroid sulfatase-IN-8 is a potent inhibitor of the enzyme steroid sulfatase. Steroid sulfatase is responsible for the hydrolysis of steroid sulfates, which plays a crucial role in the formation of biologically active steroids. Inhibiting this enzyme has significant implications in the treatment of hormone-dependent cancers, such as breast and prostate cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Steroid sulfatase-IN-8 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. One common method involves the use of phosphate tricyclic coumarin analogs, which are synthesized through the preparation of 7-hydroxy-2,3-dihydro-1H-cyclopenta[c]chromen-4-one and its derivatives . The reaction conditions typically involve the use of solvents like dimethyl sulfoxide, polyethylene glycol, and Tween 80, followed by the addition of deionized water .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Steroid sulfatase-IN-8 undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions can modify the functional groups of the compound, affecting its inhibitory activity.
Substitution: This reaction involves the replacement of specific functional groups, which can alter the compound’s properties and efficacy.
Common Reagents and Conditions
Common reagents used in these reactions include:
Hydrogen peroxide: for oxidation reactions.
Sodium borohydride: for reduction reactions.
Alkyl halides: for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of the parent compound, each with distinct biological activities and potential therapeutic applications.
Scientific Research Applications
Steroid sulfatase-IN-8 has a wide range of scientific research applications, including:
Mechanism of Action
Steroid sulfatase-IN-8 exerts its effects by inhibiting the enzyme steroid sulfatase. This inhibition prevents the hydrolysis of steroid sulfates, leading to a decrease in the formation of biologically active steroids. The compound targets the active site of the enzyme, blocking its catalytic activity and reducing the levels of estrogenic and androgenic steroids that can promote tumor growth .
Comparison with Similar Compounds
Steroid sulfatase-IN-8 is unique compared to other steroid sulfatase inhibitors due to its high potency and specificity. Similar compounds include:
Irosustat (STX64): Another potent steroid sulfatase inhibitor that has undergone clinical trials for the treatment of hormone-dependent cancers.
667 COUMATE: An irreversible inhibitor with a phenol sulfamate ester as its active pharmacophore.
This compound stands out due to its unique chemical structure and its ability to effectively inhibit steroid sulfatase, making it a valuable tool in scientific research and therapeutic development.
Properties
Molecular Formula |
C17H21NO5S |
|---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
(9-oxo-8-oxatricyclo[8.8.0.02,7]octadeca-1(10),2(7),3,5-tetraen-5-yl) sulfamate |
InChI |
InChI=1S/C17H21NO5S/c18-24(20,21)23-12-9-10-14-13-7-5-3-1-2-4-6-8-15(13)17(19)22-16(14)11-12/h9-11H,1-8H2,(H2,18,20,21) |
InChI Key |
KJQKHOKMGWLAME-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCCC2=C(CCC1)C3=C(C=C(C=C3)OS(=O)(=O)N)OC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[2-amino-4-[(1S)-1-cyclopropyloxy-2-hydroxy-1-phenylethyl]quinazolin-6-yl]-1,3-dimethylpyridin-2-one](/img/structure/B12381862.png)
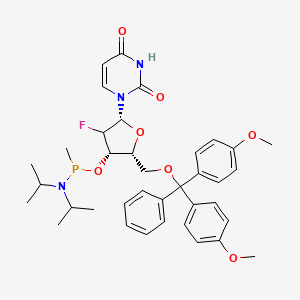

![[1,1,2,3,3-pentadeuterio-1,3-di(hexadecanoyloxy)propan-2-yl] (10Z,13Z)-nonadeca-10,13-dienoate](/img/structure/B12381882.png)
![methyl 2-{4-[4-(7-carbamoyl-1H-benzimidazol-2-yl)benzene-1-carbonyl]piperazin-1-yl}pyrimidine-5-carboxylate](/img/structure/B12381885.png)
